molecular formula C20H15FN2S2 B12132807 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

Cat. No.: B12132807
M. Wt: 366.5 g/mol
InChI Key: NQYUZGNOOJGXPY-UHFFFAOYSA-N
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Description

4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine is a compound belonging to the thienopyrimidine class. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the thiophene derivatives with these reagents to achieve the desired cyclization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 4-[(3-Fluorobenzyl)sulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine include other thienopyrimidine derivatives. These compounds share a similar core structure but may have different substituents, leading to variations in their biological activities and properties. Some examples include:

This compound stands out due to its unique combination of substituents, which may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C20H15FN2S2

Molecular Weight

366.5 g/mol

IUPAC Name

4-[(3-fluorophenyl)methylsulfanyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C20H15FN2S2/c1-13-5-7-15(8-6-13)17-11-25-20-18(17)19(22-12-23-20)24-10-14-3-2-4-16(21)9-14/h2-9,11-12H,10H2,1H3

InChI Key

NQYUZGNOOJGXPY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)SCC4=CC(=CC=C4)F

Origin of Product

United States

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